(4R)-2-phenylthiazolidine-4-carboxylic acid

Übersicht

Beschreibung

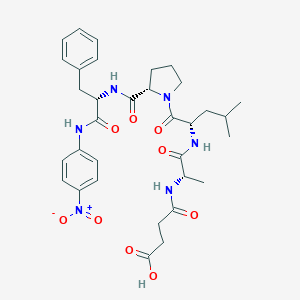

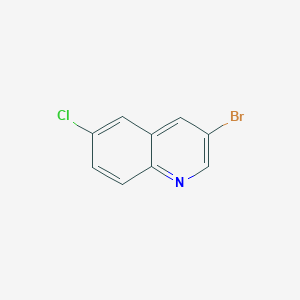

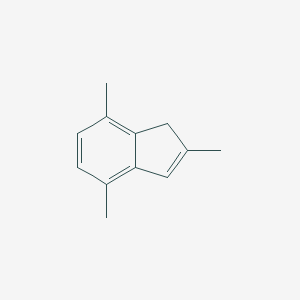

“(4R)-2-phenylthiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of “(4R)-2-phenylthiazolidine-4-carboxylic acid” can be achieved through a reaction involving L-cysteine hydrochloride, sodium hydroxide, and benzaldehyde . Sodium hydroxide pellets are added to a solution of L-cysteine hydrochloride monohydrate in water. After complete dissolution, ethanol and benzaldehyde are added successively, and the mixture is stirred for 3 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the desired compound .Molecular Structure Analysis

The IUPAC name for this compound is (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid . The InChI code is 1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 .Physical And Chemical Properties Analysis

“(4R)-2-phenylthiazolidine-4-carboxylic acid” is a white solid at room temperature . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation

This compound exhibits interesting supramolecular aggregation behavior . The ability to form 1D, 2D, and 3D molecular assemblies through hydrogen bonding functionalities and solvent molecules in the crystal lattice is significant . These properties can be harnessed for applications in gas storage , where the controlled assembly could lead to efficient storage matrices.

Biosensing

The supramolecular assemblies formed by (4R)-2-phenylthiazolidine-4-carboxylic acid derivatives can be utilized in biosensing . Their specific interaction with biological molecules can be used to detect the presence or concentration of various biomarkers, which is crucial in medical diagnostics.

Template Catalysis

The compound’s ability to form structured molecular assemblies makes it a candidate for template catalysis . It can provide a unique environment for facilitating chemical reactions, potentially leading to more efficient synthesis of complex molecules.

Antioxidant Potential

(4R)-2-phenylthiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant potential . Their radical scavenging properties are influenced by the aromatic substituent at C-2 of the thiazolidine ring, which can be leveraged in developing new antioxidants.

Drug Development

The structural details of these chiral compounds are essential for understanding drug-target interactions . The precise structural characteristics of (4R)-2-phenylthiazolidine-4-carboxylic acid derivatives can aid in drug development, especially using in silico protocols .

Crystallography Studies

The compound is used in single crystal X-ray diffraction studies to establish solid-state aggregation behavior . This is crucial for the unambiguous determination of the absolute configuration of chiral compounds, which is vital in the pharmaceutical industry.

Biological Activity Prediction

The architecture of (4R)-2-phenylthiazolidine-4-carboxylic acid derivatives is predictive of their binding interactions and hence their biological activity . This makes them valuable in the preliminary stages of drug discovery where predicting biological activity is crucial.

Medicinal Chemistry

Given the broad spectrum of biological activities of thiazolidine derivatives, (4R)-2-phenylthiazolidine-4-carboxylic acid can play a role in medicinal chemistry . It can be used to investigate the structural details required for the development of new medications.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body . For instance, lipoic acid, a compound with a similar structure, has been found to target histone deacetylases (HDACs), which play a crucial role in regulating gene expression .

Mode of Action

These interactions could lead to changes in the conformation or activity of the target molecules, thereby influencing various biological processes .

Biochemical Pathways

For example, α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, is involved in numerous metabolic processes, including energy production, amino acid metabolism, and genetic modification .

Pharmacokinetics

Similar compounds, such as 4r-cembranoid, have been found to cross the blood-brain barrier and concentrate in the brain, suggesting potential neuroprotective effects .

Result of Action

Similar compounds have been found to exhibit neuroprotective activity, suggesting potential benefits in neurological disorders .

Action Environment

The action of (4R)-2-phenylthiazolidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the environment can affect the stability of the compound and its interactions with target molecules. Additionally, the presence of other molecules in the environment, such as proteins or lipids, can also influence the compound’s action .

Eigenschaften

IUPAC Name |

(4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451723 | |

| Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-phenylthiazolidine-4-carboxylic acid | |

CAS RN |

196930-46-8 | |

| Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)

![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)